2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol
Description
Properties
IUPAC Name |
2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4OS/c1-4-5-6-7-17-8-10-18(11-9-17)22-24-25-23-27(22)26-20(14-29-23)19-12-15(2)21(28)16(3)13-19/h12-13,17-18,28H,4-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDITNJGCVOGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C3N2N=C(CS3)C4=CC(=C(C(=C4)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol involves multiple steps, typically starting with the preparation of the triazole and thiadiazine rings. The reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing ethanol and a catalytic amount of piperidine is one method . The yield of such reactions can vary, often requiring optimization of conditions to improve efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve similar steps to laboratory methods, with adjustments for scalability, cost-efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the phenol ring.
Reduction: This reaction can modify the triazole or thiadiazine rings.
Substitution: This reaction can occur on the phenol ring or the cyclohexyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce halogen atoms or other functional groups onto the phenol ring .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research has demonstrated that derivatives of 2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol exhibit notable antioxidant properties. For instance, studies have shown that certain synthesized derivatives possess antioxidant capabilities superior to common standards such as ascorbic acid and butylated hydroxytoluene (BHT) when evaluated through DPPH and FRAP assays . This antioxidant activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Antitumor Activity
The compound's structural features suggest potential antitumor applications. Preliminary investigations into similar triazole-thiadiazine derivatives have indicated cytotoxic effects against various cancer cell lines. The presence of the triazole moiety is particularly associated with enhanced biological activity against tumors .
Anti-inflammatory and Antifungal Properties
The compound has also been explored for its anti-inflammatory and antifungal activities. Research has indicated that triazole-thiadiazine derivatives can inhibit inflammatory pathways and exhibit antifungal efficacy against specific pathogens. These properties make it a candidate for further exploration in the development of anti-inflammatory drugs and antifungal treatments .
Agricultural Science
Herbicidal Activity
The structural characteristics of this compound suggest potential applications in herbicides. Compounds with similar triazole-thiadiazine frameworks have shown effectiveness in inhibiting weed growth while being less harmful to crops. This characteristic could lead to the development of selective herbicides that enhance agricultural productivity without compromising environmental safety .
Materials Science
Polymer Applications
In materials science, the incorporation of compounds like this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. The compound's unique chemical structure may facilitate the design of advanced materials with tailored functionalities for specific applications in electronics or coatings .
Summary Table of Applications
| Application Area | Potential Uses | Notable Properties |
|---|---|---|
| Medicinal Chemistry | Antioxidants, Antitumor agents | Superior antioxidant activity |
| Anti-inflammatory drugs | Inhibition of inflammatory pathways | |
| Antifungal treatments | Efficacy against specific fungal pathogens | |
| Agricultural Science | Herbicides | Selective inhibition of weed growth |
| Materials Science | Polymer enhancement | Improved thermal stability and strength |
Mechanism of Action
The mechanism of action for 2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazine rings are known to bind to various biological targets, potentially inhibiting or modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Bioactivity
The biological activity of triazolothiadiazine derivatives is highly dependent on substituent chemistry. Below is a comparative analysis:
Key Observations :
- Antioxidant Activity: Methoxy-substituted phenols (e.g., compound in ) outperform methylated analogs due to increased electron-donating capacity and resonance stabilization of free radicals.
- Antitumor Potential: The pentylcyclohexyl group in the target compound may enhance tubulin-binding affinity compared to smaller substituents (e.g., chlorophenyl) .
- Synthetic Flexibility : Substituents at positions 3 and 6 are modular, enabling tailored bioactivity (e.g., aryl groups for antimicrobial effects, polar groups for solubility) .
Research Findings and Implications
Structure-Activity Relationships (SAR): Phenol vs. Methoxy: Methoxy groups improve antioxidant activity but may reduce metabolic stability . Alkyl vs. Aryl Substituents: Bulky alkyl chains (e.g., pentylcyclohexyl) enhance antitumor activity by promoting target binding, while aryl groups broaden antimicrobial spectra .
Biological Activity
The compound 2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol (CAS No. 860611-17-2) is a novel derivative of the triazole-thiadiazine class. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on its biological activity, synthesizing data from various studies.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles , including those fused with thiadiazines, exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains. A study highlighted that related triazole-thiadiazole compounds demonstrated Minimum Inhibitory Concentrations (MIC) ranging from to against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole derivative 30a | 0.125 | S. aureus |
| Triazole derivative 31b | 0.5 | C. albicans |
| Triazolo-thiadiazine 39c | 3.125 | E. coli |
| Triazolo-thiadiazine 40d | 6.25 | Klebsiella pneumoniae |
Anticancer Activity
The anticancer potential of This compound has also been explored. A study involving similar compounds found that certain triazole-thiadiazine derivatives exhibited notable cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effectiveness at low concentrations .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole derivative 47f | MCF-7 | 27.3 |
| Triazole derivative 47e | HCT-116 | 6.2 |
| Thiadiazine derivative 71b | MCF-7 | <10 |
The biological activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cellular processes:
- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
- Cell Cycle Interference : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting the cell cycle .
- Antioxidant Properties : The phenolic component may contribute to antioxidant effects, further enhancing the anticancer potential.
Case Studies and Research Findings
A comprehensive review of the literature reveals several case studies where related compounds have been synthesized and tested for biological activity:
- Sumangala et al. reported that a series of triazolo-thiadiazole derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Barbuceanu et al. synthesized mercapto-substituted triazoles and demonstrated their effectiveness against colon carcinoma cell lines .
Q & A
Q. What are the key synthetic strategies for synthesizing the triazolo-thiadiazine core in this compound?
The triazolo-thiadiazine scaffold is typically synthesized via cyclization reactions. For example, thioalkyl intermediates (e.g., acetonitrile thioalkyl derivatives) are refluxed with acetic acid to induce cyclization, forming the fused triazole-thiadiazine system . Substituents at the 3- and 6-positions are introduced via nucleophilic substitution or condensation reactions. The 4-pentylcyclohexyl group is likely appended through a coupling reaction using a pre-functionalized cyclohexane derivative. Key steps include:
- Cyclization : Optimize reflux time and solvent polarity to enhance yield.
- Functionalization : Use potassium hydroxide or sodium hydride to facilitate substitutions .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. For similar triazolo-thiadiazine derivatives, single-crystal X-ray diffraction reveals bond angles, torsion angles, and packing arrangements. For example, in 3-ethyl-6-(4-fluorophenyl)-7H-triazolo-thiadiazine, the triazole and thiadiazine rings are nearly coplanar, with substituents adopting equatorial orientations . Complementary techniques include:
- 1H/13C NMR : Confirm proton environments and carbon frameworks.
- IR spectroscopy : Identify functional groups like phenolic -OH (stretch ~3200 cm⁻¹) .
Q. What methodologies are used to evaluate the antioxidant activity of this compound?
Antioxidant potential is assessed via:
- DPPH assay : Measures radical scavenging by monitoring absorbance decay at 517 nm. Compound 9b in a related series showed 89% scavenging at 100 µM, outperforming ascorbic acid .
- FRAP assay : Quantifies ferric ion reduction, with results expressed as µM Fe²+/g. Structural features enhancing activity include electron-donating groups (e.g., -OCH₃) and conjugated π-systems .
Advanced Research Questions
Q. How do substituents at the 3- and 6-positions influence biological activity?
- 3-position : Bulky groups (e.g., 4-pentylcyclohexyl) enhance lipophilicity, improving membrane permeability. In SAR studies, 3-aryl derivatives showed higher antibacterial activity than alkyl variants .
- 6-position : Electron-withdrawing groups (e.g., halogens) increase electrophilicity, enhancing interactions with biological targets. For example, 6-(4-bromophenyl) derivatives exhibit strong antifungal activity (MIC = 8 µg/mL) .
- Data contradiction : Some 6-alkyl derivatives paradoxically show reduced activity despite increased lipophilicity, likely due to steric hindrance .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Molecular docking : Docking into the active site of 14-α-demethylase (PDB: 3LD6) predicts binding modes. The triazole-thiadiazine core forms hydrogen bonds with heme propionate groups, while the 4-pentylcyclohexyl group occupies hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -30 kcal/mol) .
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst screening : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization (yield increase from 45% to 72%) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for cyclization steps .
Q. What analytical techniques resolve contradictions in antioxidant vs. cytotoxic data?
- Dose-response profiling : Test across a wide concentration range (e.g., 1–100 µM) to identify therapeutic windows.
- ROS detection assays : Use fluorescent probes (e.g., DCFH-DA) to differentiate antioxidant effects from cytotoxicity .
- Structural analogs : Compare with derivatives lacking phenolic -OH groups to isolate redox-active moieties .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Triazolo-Thiadiazine Derivatives
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Acetic acid, reflux, 8 h | 65–78 | |
| 3-Substitution | KOH, DMF, 60°C, 4 h | 82 | |
| 6-Arylation | Pd(PPh₃)₄, toluene, 100°C | 70 |
Q. Table 2. Biological Activity of Structural Analogs
| Compound | Antioxidant (IC₅₀, µM) | Antifungal (MIC, µg/mL) |
|---|---|---|
| Ascorbic acid | 25.3 | - |
| Derivative 9b | 18.7 | 16 |
| Derivative 10a | 32.4 | 32 |
| BHT | 42.1 | - |
| Data sourced from DPPH and broth microdilution assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
